DHCeA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

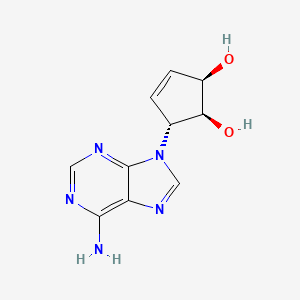

Molecular Formula |

C10H11N5O2 |

|---|---|

Molecular Weight |

233.23 g/mol |

IUPAC Name |

(1S,2R,5R)-5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol |

InChI |

InChI=1S/C10H11N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h1-6,8,16-17H,(H2,11,12,13)/t5-,6-,8+/m1/s1 |

InChI Key |

RQPALADHFYHEHK-JKMUOGBPSA-N |

Isomeric SMILES |

C1=C[C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

C1=CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O |

Synonyms |

5'-DHCA 5'-norneplanocin A 9-(2',3'-dihydroxycyclopent-4'-enyl)adenine 9-(2',3'-dihydroxycyclopent-4'-enyl)adenine, 1S-(1alpha,2alpha,5beta) isomer 9-(2',trans-3'-dihydroxycyclopent-4'-enyl)adenine DHCeA |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanisms of Dehydroepiandrosterone (DHEA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dehydroepiandrosterone (DHEA), and its sulfated ester DHEA-S, are the most abundant circulating steroid hormones in humans, primarily synthesized in the adrenal glands, gonads, and brain.[1][2] While often considered a prohormone, DHEA's physiological effects are exerted through a complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the core mechanisms of DHEA, including its indirect actions via metabolic conversion and its direct effects on a range of cellular targets.

Indirect Mechanism: Intracrine Conversion to Androgens and Estrogens

A primary mechanism of DHEA action is its role as a precursor to more potent sex steroids, namely androgens (testosterone and dihydrotestosterone) and estrogens (estrone and estradiol).[3][4][5] This conversion occurs within peripheral target tissues in a process termed "intracrinology," allowing for tissue-specific regulation of sex steroid action.[3][6] In postmenopausal women, the peripheral conversion of DHEA is the principal source of estrogens.[3][7] Similarly, a significant portion of androgens in men are derived from DHEA.[5][6]

The conversion of DHEA involves a series of enzymatic reactions catalyzed by hydroxysteroid dehydrogenases (HSDs) and aromatase.[4][8] DHEA is first converted to androstenedione or androstenediol, which are then further metabolized to testosterone and estradiol.[4]

Quantitative Data on DHEA Conversion and Effects:

| Parameter | Value | Species/Context | Reference |

| Serum Androstenedione Increase (after 50mg DHEA) | ~150% | Young Men | [9] |

| Serum Estradiol Increase (after ≥50mg/day DHEA) | 8.65 pg/mL (WMD) | Postmenopausal Women | [10] |

| Serum Testosterone Increase (after ≥50mg/day DHEA) | 29.65 ng/dL (WMD) | Postmenopausal Women | [10] |

| DHEA Conversion in Female Rats | Preferential conversion to androgens in the adrenal glands and to estrogens in the ovary. | Female Rats | [11] |

Experimental Protocol: Measurement of DHEA and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of DHEA and its metabolites in various biological matrices.[12][13]

Methodology:

-

Sample Preparation:

-

Serum/Plasma: Protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation.

-

Tissue: Homogenization in an appropriate buffer, followed by liquid-liquid extraction or solid-phase extraction to isolate the steroids.

-

Internal Standards: Addition of stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in extraction recovery.

-

-

Derivatization (Optional but recommended for enhanced sensitivity):

-

For steroids with hydroxyl groups, derivatization with reagents like dansyl chloride can improve ionization efficiency.

-

-

LC Separation:

-

Use of a C18 reverse-phase column.

-

Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve peak shape and ionization.

-

-

MS/MS Detection:

-

Electrospray ionization (ESI) in positive or negative ion mode, depending on the analytes and derivatization agent used.

-

Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

-

Quantification:

-

Generation of a calibration curve using known concentrations of standards.

-

The concentration of each analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

-

Direct Mechanisms of Action

Beyond its role as a prohormone, DHEA exerts direct effects by binding to a variety of receptors and ion channels.

Nuclear Receptors

DHEA can directly interact with nuclear steroid hormone receptors, although with lower affinity than their cognate ligands.[2][14]

-

Androgen Receptor (AR): DHEA binds to the AR with a Ki of approximately 1 μM and can act as a weak partial agonist or antagonist depending on the cellular context.[8][10]

-

Estrogen Receptors (ERα and ERβ): DHEA binds to both ERα and ERβ with Ki values of 1.1 μM and 0.5 μM, respectively.[8] It displays preferential agonism for ERβ, with an EC50 of around 200 nM.[8] Some of the estrogenic effects of DHEA may be mediated by its direct binding to ERs, particularly ERβ.[14][15]

-

Other Nuclear Receptors: DHEA has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα) and the pregnane X receptor (PXR) in rodents, but this effect is not observed in humans.[1]

| Receptor | Binding Affinity (Ki/IC50/EC50) | Effect | Reference |

| Androgen Receptor (AR) | Ki: ~1 μM | Weak partial agonist/antagonist | [8][10] |

| Estrogen Receptor α (ERα) | Ki: 1.1 μM, IC50: >500 µM | Weak agonist | [8][14] |

| Estrogen Receptor β (ERβ) | Ki: 0.5 μM, IC50: ~500 µM, EC50: ~200 nM | Preferential agonist | [8][14] |

Experimental Protocol: Luciferase Reporter Gene Assay for Receptor Activation

This assay is used to determine if a compound can activate a specific nuclear receptor and induce the transcription of a target gene.

Methodology:

-

Cell Culture and Transfection:

-

Select a cell line that does not endogenously express the receptor of interest (e.g., HEK-293 or HepG2 cells).[15]

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length cDNA of the nuclear receptor (e.g., AR, ERα, or ERβ).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that specific receptor (e.g., an Androgen Response Element or Estrogen Response Element).

-

-

A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

-

Treatment:

-

After transfection, treat the cells with various concentrations of DHEA or a known agonist (positive control) and a vehicle control (e.g., ethanol or DMSO).

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells.

-

Measure the firefly luciferase activity, which is proportional to the activation of the receptor.

-

Measure the Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Calculate the relative luciferase activity (Firefly/Renilla).

-

Plot the relative luciferase activity against the concentration of DHEA to determine the dose-response curve and calculate the EC50 value.

-

Membrane Receptors and Ion Channels

DHEA also functions as a neurosteroid, modulating neuronal excitability and function through interactions with membrane-bound receptors and ion channels.[16][17]

-

Sigma-1 Receptor: DHEA is a potent agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum.[18][19] This interaction is implicated in DHEA's neuroprotective, anti-amnesic, and antidepressant-like effects.[20][21] Activation of the sigma-1 receptor by DHEA can modulate intracellular calcium signaling and influence the activity of other receptors and ion channels.[22]

-

NMDA Receptor: DHEA can act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, enhancing its function.[23][24][25] This effect is often mediated through the sigma-1 receptor.[23]

-

GABA-A Receptor: DHEA and its sulfate, DHEAS, act as negative allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, thereby reducing its inhibitory function and increasing neuronal excitability.[26][27]

-

G-protein Coupled Receptor: A specific G-protein-coupled receptor for DHEA has been identified in endothelial cells, which may mediate some of its vascular effects.[14]

-

Voltage-gated T-type Calcium Channels: DHEA has been shown to inhibit these channels.[14]

Experimental Protocol: Western Blot Analysis of Signaling Pathways

Western blotting can be used to investigate the downstream effects of DHEA on intracellular signaling pathways activated by membrane receptor interactions. For example, to assess the activation of the ERK1/2 pathway following DHEA treatment.[8]

Methodology:

-

Cell Culture and Treatment:

-

Culture the cells of interest (e.g., primary neurons or a relevant cell line).

-

Treat the cells with DHEA at various concentrations and for different time points. Include appropriate controls (vehicle, known activators/inhibitors).

-

-

Protein Extraction:

-

Lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2) and a primary antibody for the total form of the protein (e.g., anti-total-ERK1/2) as a loading control.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway activation.

-

Signaling Pathways and Logical Relationships

The diverse mechanisms of action of DHEA involve intricate signaling pathways and logical relationships between its direct and indirect effects.

Diagrams of Key Pathways and Workflows

Caption: Intracrine metabolic pathway of DHEA to active androgens and estrogens.

Caption: DHEA's neuroprotective signaling via the Sigma-1 and NMDA receptors.

Caption: A generalized experimental workflow for Western blot analysis.

Conclusion

The mechanism of action of DHEA is remarkably diverse, encompassing both indirect effects as a prohormone and direct actions on a variety of cellular targets. Its conversion to potent androgens and estrogens in peripheral tissues is a key determinant of its physiological role. Concurrently, DHEA's direct interactions with nuclear and membrane receptors, particularly in the central nervous system, contribute to its neurosteroid functions, including neuroprotection and modulation of synaptic plasticity. A comprehensive understanding of these multifaceted mechanisms is crucial for the continued investigation and development of DHEA-based therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Methodological approach to the intracrine study and estimation of DHEA and DHEA-S using liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Sigma-Aldrich [sigmaaldrich.com]

- 3. ndnr.com [ndnr.com]

- 4. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DHEA and the intracrine formation of androgens and estrogens in peripheral target tissues: its role during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. karger.com [karger.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Impact of DHEA supplementation on testosterone and estradiol levels in postmenopausal women: a meta-analysis of randomized controlled trials assessing dose and duration effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ample Evidence: Dehydroepiandrosterone (DHEA) Conversion into Activated Steroid Hormones Occurs in Adrenal and Ovary in Female Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DHEA metabolites activate estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 19. ajp.mums.ac.ir [ajp.mums.ac.ir]

- 20. Stimulation of the Sigma-1 Receptor by DHEA Enhances Synaptic Efficacy and Neurogenesis in the Hippocampal Dentate Gyrus of Olfactory Bulbectomized Mice | PLOS One [journals.plos.org]

- 21. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dehydroepiandrosterone: A potential signalling molecule for neocortical organization during development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ovid.com [ovid.com]

- 24. researchgate.net [researchgate.net]

- 25. Effects of acute and chronic administration of neurosteroid dehydroepiandrosterone sulfate on neuronal excitability in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.physiology.org [journals.physiology.org]

- 27. Dehydroepiandrosterone Sulfate Stimulates Expression of Blood-Testis-Barrier Proteins Claudin-3 and -5 and Tight Junction Formation via a Gnα11-Coupled Receptor in Sertoli Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Endogenous DHEA(S) in the Development of Human Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Dehydroepiandrosterone (DHEA) and its sulfated ester (DHEA-S) are the most abundant circulating steroid hormones in humans, with levels declining significantly with age. This age-related decline has led to the hypothesis that a relative DHEA(S) deficiency may contribute to the development of age-associated diseases, including atherosclerosis. This technical guide provides an in-depth review of the current understanding of the role of endogenous DHEA(S) in human atherosclerosis. It summarizes key preclinical and clinical findings, details experimental methodologies from pivotal studies, and presents proposed mechanisms of action through signaling pathway diagrams. While preclinical evidence largely suggests a protective role for DHEA in atherosclerosis, human epidemiological and clinical studies have yielded inconsistent results, underscoring the complexity of its role in cardiovascular disease.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to cardiovascular events such as myocardial infarction and stroke. Dehydroepiandrosterone (DHEA) is a steroid prohormone synthesized primarily by the adrenal glands.[1][2] In circulation, it exists predominantly in its sulfated form, DHEA-S.[1][3] The significant decline in DHEA(S) levels with age has prompted extensive research into its potential role in age-related pathologies, including cardiovascular disease.[1][3][4] This guide explores the multifaceted and at times contradictory evidence regarding the involvement of endogenous DHEA(S) in the pathogenesis of human atherosclerosis.

Preclinical Evidence: A Predominantly Protective Role

Animal studies have provided a substantial body of evidence suggesting that DHEA administration can inhibit the development of atherosclerosis. These studies have utilized various models that mimic aspects of human atherosclerosis.

Key Preclinical Studies: Quantitative Data

| Study Model | Treatment | Key Findings | Reference |

| Hypercholesterolemic New Zealand White Rabbits | 0.5% DHEA in diet for 12 weeks | ~50% reduction in atherosclerotic plaque size (P = 0.006). This effect was not associated with changes in total plasma cholesterol or its distribution among lipoprotein fractions. | [4] |

| Apolipoprotein E-deficient (apoE-KO) Mice | 0.4% (w/w) DHEA in a high-cholesterol diet for 12 weeks | 45% reduction in atherosclerotic lesion area in the aortic sinus (0.19 ± 0.01 vs. 0.10 ± 0.02 µm²; p<0.05). No significant decrease in plasma cholesterol or triglycerides. | [5] |

| Ovariectomized Rabbits on a High-Cholesterol Diet | DHEA administration | Reduction in aortic fatty streak formation and cholesterol accumulation by ~30% to 40%. | [6] |

| Rabbits with Balloon Aortic Injury on a High-Cholesterol Diet | DHEA administration | 50% reduction in aortic atherosclerosis. | [6] |

Experimental Protocols: Preclinical Studies

Study 1: DHEA in Hypercholesterolemic Rabbits (Gordon et al., 1988)

-

Animal Model: New Zealand White rabbits.

-

Experimental Design: Rabbits were subjected to aortic endothelial injury via a balloon catheter and fed a 2% cholesterol diet for 12 weeks. One group received a diet supplemented with 0.5% DHEA.

-

Key Measurements: Aortic plaque size was quantified after 12 weeks. Plasma levels of total cholesterol, VLDL, LDL, HDL, triglycerides, DHEA, and DHEA-S were analyzed.

Study 2: DHEA in Apolipoprotein E-deficient Mice (Hayashi et al., 2009)

-

Animal Model: Apolipoprotein E-knockout (apoE-KO) mice, a well-established model for studying atherosclerosis.

-

Experimental Design: ApoE-KO mice were fed a high-cholesterol diet for 12 weeks. The treatment group received the same diet supplemented with 0.4% (w/w) DHEA.

-

Key Measurements: Atherosclerotic lesions in the aortic sinus were quantified. Macrophage accumulation in the lesions was assessed, and the expression of monocyte chemoattractant protein-1 (MCP-1) in the vessel wall was measured.

Human Studies: An Inconsistent and Complex Picture

In contrast to the relatively consistent findings in animal models, human studies have presented a more complex and often contradictory picture of the relationship between endogenous DHEA(S) levels and atherosclerosis.

Epidemiological and Clinical Studies: Quantitative Data

| Study Design | Population | Key Findings | Reference |

| Prospective Population Study (Bruneck Study) | 854 men and women aged 40-79 years with 5-year follow-up | No association between baseline DHEAS levels and the incidence or progression of carotid atherosclerosis. The odds ratio for incident/progressive atherosclerosis with a 50% increase in DHEAS was 0.99 (95% CI 0.89 to 1.11). | [7] |

| Meta-analysis | Patients with cardiovascular disease | Lower DHEAS levels were associated with a significantly increased risk for all-cause mortality (RR 1.47), fatal cardiovascular events (RR 1.58), and nonfatal cardiovascular events (RR 1.42). | [8] |

| Cross-sectional Study | Middle-aged and elderly men with type 2 diabetes | Low serum levels of DHEA and DHEAS were significantly and negatively associated with coronary heart disease. | [9] |

| Prospective Cohort Study (ARIC Study) | Older adults without prevalent cardiovascular disease | Low DHEA-S was associated with an increased risk for heart failure and mortality, but not coronary heart disease. | [3] |

| Prospective Study (WISE) | Postmenopausal women with suspected myocardial ischemia | Lower DHEA-S levels were associated with higher cardiovascular and all-cause mortality. | [10] |

Experimental Protocols: Human Studies

Study 1: The Bruneck Study

-

Study Design: A prospective, community-based cohort study.

-

Participants: A random sample of men and women aged 40 to 79 years.

-

Methodology: Carotid atherosclerosis was assessed at baseline and after a 5-year follow-up using high-resolution duplex ultrasonography. Baseline DHEAS levels were measured. The association between DHEAS levels and the incidence and progression of atherosclerosis was analyzed, with adjustments for vascular risk factors.

Study 2: Meta-analysis of DHEAS and Cardiovascular Disease Prognosis

-

Study Design: A systematic review and meta-analysis of existing studies.

-

Data Sources: Embase, PubMed, Web of Science, CNKI, and WanFang databases were searched for eligible studies.

-

Methodology: The association between DHEAS levels and cardiovascular outcomes (all-cause mortality, fatal and nonfatal cardiovascular events) in patients with pre-existing cardiovascular disease was pooled and analyzed.

Proposed Mechanisms of DHEA(S) Action in Atherosclerosis

The proposed anti-atherosclerotic effects of DHEA are multifaceted, involving direct actions and effects mediated by its conversion to sex steroids.

Inhibition of Cellular Proliferation

DHEA has been shown to inhibit the proliferation of vascular smooth muscle cells, a key process in the development of atherosclerotic plaques.[11] This effect appears to be independent of androgen and estrogen receptors.[11]

Anti-inflammatory Effects

DHEA exhibits anti-inflammatory properties that are relevant to atherosclerosis. It can inhibit the TNF-α-induced inflammatory response in human umbilical vein endothelial cells.[11] Furthermore, DHEA has been shown to suppress the expression of monocyte chemoattractant protein-1 (MCP-1), a key chemokine involved in recruiting monocytes to the vessel wall, thereby reducing macrophage infiltration into atherosclerotic lesions.[5]

Conversion to Estrogen

A significant portion of DHEA's anti-atherosclerotic effect may be mediated through its conversion to estrogen.[6] Studies in rabbits have shown that inhibiting this conversion with an aromatase inhibitor, fadrozole, attenuates the protective effect of DHEA against atherosclerosis.[6]

Endothelial Function and Vasorelaxation

DHEA has been reported to increase endothelial cell proliferation in vitro and improve endothelial function in vivo, independent of androgen and estrogen receptors.[11] It also acts as a vasorelaxant agent.[2]

Visualizing the Pathways and Processes

Signaling Pathways

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 3. Plasma Dehydroepiandrosterone Sulfate and Cardiovascular Disease Risk in Older Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of atherosclerosis by administration of dehydroepiandrosterone. A study in the hypercholesterolemic New Zealand white rabbit with aortic intimal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of dehydroepiandrosterone on atherosclerosis in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Frontiers | Low Serum Dehydroepiandrosterone and Dehydroepiandrosterone Sulfate Are Associated With Coronary Heart Disease in Men With Type 2 Diabetes Mellitus [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Effect of dehydroepiandrosterone on atherosclerosis in postmenopausal women [jstage.jst.go.jp]

An In-depth Technical Guide on the Biological Impact of Dehydroepiandrosterone (DHEA) and Androgenic Steroids

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydroepiandrosterone (DHEA) is the most abundant circulating steroid hormone in humans, serving as a crucial precursor, or "prohormone," to potent androgens and estrogens.[1][2] Its biological impact is multifaceted, stemming from both its direct actions on a variety of receptors and, more significantly, its role in peripheral steroidogenesis—a concept known as intracrinology.[3][4] This process allows individual tissues to synthesize androgens and estrogens locally to meet specific physiological demands.[4] This guide provides a detailed examination of the biosynthesis, metabolic pathways, mechanisms of action, and physiological effects of DHEA and its androgenic derivatives. It includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways to support advanced research and development in endocrinology and pharmacology.

Biosynthesis and Metabolism of DHEA

DHEA is synthesized primarily in the zona reticularis of the adrenal cortex, with smaller amounts produced by the gonads and the brain.[2][5] The synthesis pathway begins with cholesterol, which is converted to pregnenolone and then to DHEA.[6][7] In circulation, DHEA is largely found in its sulfated form, DHEA sulfate (DHEAS), which acts as a hydrophilic storage reservoir.[4][8] The interconversion between DHEA and DHEAS is regulated by sulfotransferases and steroid sulfatases, and the tissue-specific expression of these enzymes determines the local availability of DHEA for further metabolism.[8]

The primary significance of DHEA lies in its role as a metabolic intermediate.[2] In peripheral tissues, DHEA is converted into more potent androgens, such as testosterone and dihydrotestosterone (DHT), as well as estrogens.[1][3] This conversion is critical, especially in postmenopausal women, where DHEA becomes the main source of estrogens, and in men, where it accounts for a significant portion of total androgen production.[1][8]

Mechanisms of Action

The biological effects of DHEA and its metabolites are mediated through multiple receptor systems and signaling pathways.

Direct Receptor Interactions

While primarily a prohormone, DHEA itself can exert direct biological effects by binding to a range of nuclear and cell surface receptors.[2] However, its binding affinity for the classical androgen and estrogen receptors is significantly lower than that of testosterone or estradiol.[9]

-

Nuclear Receptors: DHEA has been shown to bind to and activate estrogen receptors ERα and ERβ.[2] It may also interact with other nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα) and the pregnane X receptor (PXR).[5][8]

-

Membrane Receptors: DHEA and DHEAS can modulate various neuroreceptors, including GABA-A, NMDA, and sigma-1 receptors, classifying them as neurosteroids.[9] A specific G-protein coupled receptor (GPCR) for DHEA has also been identified in endothelial cells.[9]

Indirect Action via the Androgen Receptor (AR)

The most significant androgenic effects are mediated indirectly following the conversion of DHEA to testosterone and DHT.[3][10] These potent androgens activate the Androgen Receptor (AR), a ligand-activated transcription factor. In its inactive state, AR resides in the cytoplasm complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, dissociation from HSPs, dimerization, and translocation into the nucleus.[11] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.[12][13] This signaling cascade is the primary driver of androgenic effects in tissues like prostate, seminal vesicles, and skeletal muscle.[10][14]

Quantitative Data Presentation

Table 1: Relative Androgenic Potency

The biological activity of androgens varies significantly. DHT is the most potent natural androgen.

| Steroid | Relative Androgenic Potency |

| DHEA | 5 |

| Androstenedione | 10 |

| Testosterone | 100 |

| Dihydrotestosterone (DHT) | 300 |

| (Data sourced from Endotext)[5] |

Table 2: Receptor Binding Affinities of DHEA

DHEA binds to multiple nuclear receptors, though with lower affinity compared to their primary ligands.

| Receptor | Ligand | Binding Affinity (Ki / Kd) |

| Estrogen Receptor α (ERα) | DHEA | 1.1 µM (Ki) |

| Estrogen Receptor β (ERβ) | DHEA | 0.5 µM (Ki) |

| T-Cell DHEA Receptor | DHEA | ~2.6 nM (Kd) |

| (Data sourced from Wikipedia and PubMed)[2][15] |

Key Experimental Protocols

Evaluating the biological impact of DHEA and androgenic steroids requires a suite of specialized assays and models.

Hormone Quantification: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying steroid hormones in biological matrices (e.g., serum, urine).[16]

-

Principle: The method separates compounds based on their physicochemical properties using liquid chromatography, followed by mass analysis for identification and quantification based on mass-to-charge ratio.

-

Methodology:

-

Sample Preparation: Steroids are extracted from the serum or urine sample, often using liquid-liquid or solid-phase extraction.

-

Chromatographic Separation: The extract is injected into an LC system. A C18 reverse-phase column is commonly used to separate DHEA, testosterone, DHT, and other steroids.

-

Ionization: The separated analytes are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: The ions are passed to a tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected, fragmented, and a specific product ion is detected, providing high specificity and sensitivity.

-

Quantification: Hormone concentrations are determined by comparing the signal intensity to that of a known concentration of an isotopically labeled internal standard.

-

Receptor Activation: Reporter Gene Assay

Reporter gene assays are widely used to screen for compounds that modulate nuclear receptor activity and to study signaling pathways.[12][17]

-

Principle: A cell line is engineered to express the receptor of interest (e.g., Androgen Receptor). These cells are also transfected with a plasmid containing a reporter gene (e.g., luciferase) downstream of a promoter that includes hormone response elements (e.g., AREs). When an active ligand binds the receptor, the complex activates transcription, leading to the production of the reporter protein, which generates a quantifiable signal.[17][18]

-

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HepG2) is cultured and co-transfected with an expression plasmid for the receptor (if not endogenously expressed) and the reporter plasmid.[8]

-

Compound Treatment: The transfected cells are treated with the test compound (e.g., DHEA, DHT) at various concentrations. A vehicle control and a positive control (a known potent ligand) are included.

-

Incubation: Cells are incubated for a set period (e.g., 24 hours) to allow for receptor activation, gene transcription, and protein expression.[8]

-

Cell Lysis and Signal Detection: Cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin for luciferase) is added.

-

Data Analysis: The resulting signal (e.g., luminescence) is measured using a plate reader. The activity is often expressed as fold-change over the vehicle control.

-

Gene Expression Analysis: DNA Microarray

To understand the global transcriptional impact of a steroid, DNA microarrays can be employed to analyze the expression profile of thousands of genes simultaneously.[10]

-

Principle: This technique measures the relative abundance of mRNA transcripts in a sample. mRNA is converted to labeled cDNA, which is then hybridized to a microarray chip containing thousands of known DNA probes. The signal intensity at each probe corresponds to the expression level of that gene.

-

Methodology:

-

Model System: An appropriate model, such as gonadectomized mice, is used to eliminate the influence of endogenous androgens.[10]

-

Treatment: Animals are treated with the steroid of interest (e.g., DHEA, DHT) or a vehicle control over a defined period.[10]

-

Tissue Harvest & RNA Extraction: Target tissues (e.g., prostate, seminal vesicles) are harvested, and total RNA is extracted.[10]

-

cDNA Synthesis and Labeling: RNA is reverse-transcribed into cDNA, which is labeled with a fluorescent dye.

-

Hybridization: The labeled cDNA is hybridized to the microarray chip.

-

Scanning and Analysis: The chip is scanned to measure fluorescence intensity at each spot. Bioinformatic analysis is then used to identify genes that are significantly up- or down-regulated compared to the control group.[10]

-

Conclusion for Drug Development

DHEA and androgenic steroids represent a complex but vital area of endocrinology. For drug development professionals, understanding the nuances of DHEA's biological impact is critical. Its role as a prohormone means that its effects are highly tissue-specific and dependent on the local enzymatic machinery. This principle of intracrinology offers opportunities for developing targeted therapies that can modulate local androgen or estrogen levels without causing systemic side effects. Furthermore, the diverse receptor interactions of DHEA itself, beyond the classical steroid receptors, suggest potential for novel therapeutic applications. A thorough characterization of a compound's effect on the metabolic and signaling pathways described herein is essential for predicting its physiological and clinical outcomes.

References

- 1. legerepharm.com [legerepharm.com]

- 2. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]

- 3. DHEA and its transformation into androgens and estrogens in peripheral target tissues: intracrinology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adrenal Androgens and Aging - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Luteinizing hormone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-function of DHEA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dehydroepiandrosterone (DHEA) is an anabolic steroid like dihydrotestosterone (DHT), the most potent natural androgen, and tetrahydrogestrinone (THG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Use of reporter genes to study promoters of the androgen receptor [scholars.utoledo.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. The presence of a dehydroepiandrosterone-specific receptor binding complex in murine T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. springfield.testcatalog.org [springfield.testcatalog.org]

- 17. google.com [google.com]

- 18. m.youtube.com [m.youtube.com]

The Intracrine Conversion of DHEA: A Technical Guide to Testosterone and Estrogen Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dehydroepiandrosterone (DHEA), and its sulfated form (DHEA-S), are the most abundant circulating steroid hormones in humans, primarily synthesized in the adrenal glands. While possessing weak intrinsic androgenic activity, the physiological significance of DHEA lies in its role as a crucial precursor for the biosynthesis of more potent androgens and estrogens in peripheral tissues. This process, termed intracrinology, allows for tissue-specific production of sex steroids, tailoring hormonal action to local needs. This technical guide provides an in-depth overview of the enzymatic conversion of DHEA to testosterone and estrogen, detailing the biochemical pathways, regulatory mechanisms, and relevant experimental methodologies.

Biochemical Conversion Pathways

The transformation of DHEA into testosterone and estrogen is a multi-step enzymatic cascade primarily involving hydroxysteroid dehydrogenases (HSDs) and aromatase. The two main pathways are the Δ5 and Δ4 pathways, which diverge after the initial conversion of DHEA.

The Δ5 and Δ4 Steroidogenic Pathways

DHEA is first converted to androstenedione (AD) by the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) . This enzyme catalyzes both the dehydrogenation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond to the Δ4 position, a critical rate-limiting step. From androstenedione, the pathway can lead to either testosterone or estrogen.

-

To Testosterone: Androstenedione is converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD) , which reduces the 17-keto group.

-

To Estrogen: Androstenedione can be aromatized by aromatase (CYP19A1) to form estrone (E1). Estrone can then be converted to the more potent estrogen, estradiol (E2), by 17β-HSD. Alternatively, testosterone can be directly aromatized by CYP19A1 to form estradiol.

The following diagram illustrates the core conversion pathways of DHEA.

Quantitative Data on DHEA Conversion

The efficiency of DHEA conversion is highly dependent on the tissue type, the expression levels of the requisite enzymes, and the availability of co-factors. The following tables summarize key quantitative data related to this process.

Enzyme Kinetic Parameters

The Michaelis-Menten constants (Km) and maximum velocities (Vmax) of the key enzymes provide insight into their substrate affinity and catalytic efficiency.

| Enzyme | Substrate | Tissue/Cell Line | Km (nM) | Vmax (pmol/h/mg protein or nmol/min/mg protein) | Reference |

| 3β-HSD | DHEA | Human Placental Microsomes | 15 ± 3 | 1.8 ± 0.4 nmol/min/mg protein | [1] |

| Aromatase (CYP19A1) | Androstenedione | Human Placental Microsomes | 14 ± 4 | 0.12 ± 0.02 nmol/min/mg protein | [1] |

| Aromatase (CYP19A1) | Testosterone | Human Prostatic Carcinoma (LNCaP) | 201 | 0.76 pmol/h/mg protein | [2] |

Note: Kinetic parameters can vary significantly based on the experimental conditions, such as the use of whole cells versus purified enzymes and the specific isoform of the enzyme being studied.

Effects of DHEA Supplementation on Serum Hormone Levels

Clinical trials have investigated the impact of oral DHEA supplementation on circulating testosterone and estrogen levels, particularly in postmenopausal women where adrenal precursors are the primary source of sex steroids.

| DHEA Dosage (mg/day) | Change in Testosterone (ng/dL) | Change in Estradiol (pg/mL) | Population | Reference |

| ≥ 50 | 29.65 (Weighted Mean Difference) | 8.65 (Weighted Mean Difference) | Postmenopausal Women | [1][3][4] |

| < 50 | Not significantly different from placebo | Not significantly different from placebo | Postmenopausal Women | [1][3][4] |

A meta-analysis of 21 randomized controlled trials demonstrated that DHEA supplementation at doses of 50 mg/day or higher significantly increases both testosterone and estradiol levels in postmenopausal women.[1][3][4] For women aged 60 years and older, a significant elevation in estradiol was also observed at this dosage.[1][3][4]

Regulatory Signaling Pathways

The expression and activity of the steroidogenic enzymes involved in DHEA conversion are tightly regulated by complex signaling networks, primarily initiated by trophic hormones.

cAMP/PKA Pathway

The cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling cascade is a principal regulator of steroidogenesis. Activation of G-protein coupled receptors by hormones such as Adrenocorticotropic hormone (ACTH) in the adrenal gland or Luteinizing Hormone (LH) in the gonads leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. cAMP then activates PKA, which phosphorylates various downstream targets, including transcription factors that regulate the expression of steroidogenic genes. One key transcription factor is the cAMP response element-binding protein (CREB) , which binds to cAMP response elements (CREs) in the promoter regions of target genes.[5][6]

Other Regulatory Pathways

While the cAMP/PKA pathway is central, other signaling cascades also modulate steroidogenesis, including the Protein Kinase C (PKC) pathway and pathways activated by growth factors. These can act independently or in concert with the PKA pathway to fine-tune steroid hormone production.

Experimental Protocols

Investigating the conversion of DHEA requires robust and sensitive methodologies. The following section outlines key experimental protocols.

In Vitro DHEA Conversion Assay

This protocol describes a general workflow for assessing the conversion of DHEA to its metabolites in a cell-based system.

Objective: To quantify the conversion of DHEA to androstenedione, testosterone, and estrogens in cultured cells.

Materials:

-

Human cell line expressing relevant steroidogenic enzymes (e.g., H295R, LNCaP, or primary cells from adipose tissue or bone).

-

Cell culture medium and supplements.

-

DHEA (substrate).

-

Stable isotope-labeled internal standards for each analyte.

-

Organic solvents (e.g., methyl tert-butyl ether, hexane, ethyl acetate).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a predetermined density and allow them to adhere and grow to a specified confluency.

-

Replace the culture medium with fresh medium containing a known concentration of DHEA. Include vehicle-only controls.

-

Incubate for a defined period (e.g., 24-48 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

Harvest the cells by scraping or trypsinization.

-

-

Steroid Extraction:

-

Add internal standards to the supernatant and cell lysates.

-

Perform liquid-liquid extraction with an appropriate organic solvent to isolate the steroids.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization (Optional but recommended for enhancing sensitivity for some steroids):

-

Reconstitute the dried extract in a derivatizing agent (e.g., dansyl chloride) and incubate to form steroid derivatives.

-

Dry the derivatized sample.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final sample in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the steroids using a suitable chromatography column (e.g., C18).

-

Detect and quantify the parent and product ions for each steroid using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Construct calibration curves for each analyte using the internal standards.

-

Calculate the concentration of each steroid metabolite in the samples.

-

References

- 1. Impact of DHEA supplementation on testosterone and estradiol levels in postmenopausal women: a meta-analysis of randomized controlled trials assessing dose and duration effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Estradiol | Impact of DHEA supplementation on testosterone and estradiol levels in postmenopausal women: a meta-analysis of randomized controlled trials assessing dose and duration effects | springermedicine.com [springermedicine.com]

- 5. Regulation of steroidogenesis and the steroidogenic acute regulatory protein by a member of the cAMP response-element binding protein family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genome-wide analysis of cAMP-response element binding protein occupancy, phosphorylation, and target gene activation in human tissues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Rationally Designed DHEA-Carbamate Derivatives as Multi-Targeting Agents for Neurodegenerative Disease

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a series of rationally designed dehydroepiandrosterone (DHEA)-carbamate derivatives. These compounds have been synthesized and evaluated as potential therapeutic agents, primarily targeting mechanisms relevant to Alzheimer's disease. The core design strategy involves integrating the neuroprotective and antioxidant properties of the DHEA scaffold with the well-established cholinesterase inhibitory function of the carbamate moiety. This dual-action approach aims to address both symptomatic and potential disease-modifying aspects of neurodegeneration.

Rationale for Design

The development of this DHEA-carbamate series is predicated on a multi-target-directed ligand (MTDL) strategy. Alzheimer's disease pathology is complex, involving cholinergic dysfunction, oxidative stress, and neuronal cell death. Native DHEA has shown neuroprotective properties but lacks significant cholinesterase inhibitory activity. The carbamate functional group is a known pharmacophore for inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By covalently linking a carbamate moiety to the DHEA steroid nucleus, the resulting derivatives are designed to:

-

Inhibit Cholinesterases: To increase acetylcholine levels in the synaptic cleft, thereby addressing the cholinergic deficit and improving cognitive function.

-

Provide Neuroprotection: To protect neuronal cells from oxidative stress-induced damage.

-

Exhibit Antioxidant Activity: To scavenge free radicals and reduce oxidative damage, a key pathological feature of Alzheimer's disease.

Data Presentation: Biological Activity

The synthesized DHEA-carbamate derivatives were evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Additionally, key derivatives were assessed for their neuroprotective and antioxidant capabilities. The quantitative data from these assays are summarized below.

Table 1: Cholinesterase Inhibitory Activity of DHEA-Carbamate Derivatives.[1]

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (SI) for AChE |

| DHEA | > 75 | > 75 | - |

| D1 | 0.09 | 38.16 | 424 |

| D8 | 4.25 | 0.10 | 0.02 |

| D9 | 0.15 | 0.70 | 4.67 |

IC50: The concentration of the compound required to inhibit 50% of the enzyme's activity. Selectivity Index (SI) = IC50 (BuChE) / IC50 (AChE). A higher value indicates greater selectivity for AChE.

Table 2: Neuroprotective and Antioxidant Activity of Lead DHEA-Carbamate Derivatives.

| Compound | Neuroprotection (H₂O₂-induced cytotoxicity in HT-22 cells) | Antioxidant Activity (DPPH Scavenging) | Antioxidant Activity (Ferrous Ion Chelation) |

| D9 | Strongest protective effect, restoring cell viability up to 78% | Superior activity | Superior activity |

(Note: Specific quantitative IC50 or percentage values for the neuroprotection and antioxidant assays for all derivatives were not available in the reviewed literature abstracts. The data presented reflects the qualitative findings for the most potent compounds.)

Experimental Protocols

The following are detailed methodologies for the key experiments performed in the evaluation of the DHEA-carbamate derivatives.

General Synthesis of DHEA-Carbamate Derivatives

The synthesis of the DHEA-carbamate derivatives is a multi-step process, beginning with the activation of the 3β-hydroxyl group of DHEA, followed by the introduction of the carbamate moiety.

Step 1: Synthesis of Intermediate 156

-

Dehydroepiandrosterone (DHEA) and triethylamine (TEA) are dissolved in dry dichloromethane (DCM).

-

The solution is cooled to 0 °C.

-

p-Nitrophenyl chloroformate is added to the solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The resulting intermediate (156) is isolated and purified using standard chromatographic techniques.

Step 2: Synthesis of Final DHEA-Carbamate Derivatives (e.g., 157a-f)

-

The purified intermediate (156) is dissolved in dry DCM.

-

The corresponding amine and TEA are added to the solution.

-

The reaction mixture is stirred at room temperature until completion.

-

The final DHEA-carbamate derivative is purified by column chromatography.

-

The structure and purity of the final compounds are confirmed by NMR and HRMS.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the DHEA-carbamate derivatives against AChE (from electric eel) and BuChE (from equine serum) is determined using a modified Ellman's spectrophotometric method.

-

Reagents:

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrates

-

AChE or BuChE enzyme solution

-

Phosphate buffer (pH 8.0)

-

Test compounds (DHEA-carbamate derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE or BuChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

The formation of the yellow anion of 5-thio-2-nitrobenzoic acid is monitored by measuring the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is calculated for each concentration of the test compound.

-

The percentage of inhibition is calculated by comparing the reaction rates of the wells with the test compound to the wells with no inhibitor (control).

-

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Neuroprotection Assay (H₂O₂-Induced Cytotoxicity in HT-22 Cells)

This assay evaluates the ability of the DHEA-carbamate derivatives to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Culture:

-

HT-22 murine hippocampal neuronal cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37 °C in a humidified atmosphere with 5% CO₂.

-

-

Procedure:

-

Seed HT-22 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the DHEA-carbamate derivatives for a specified period (e.g., 2 hours).

-

Induce oxidative stress by adding a cytotoxic concentration of hydrogen peroxide (H₂O₂) to the cell media (e.g., 350 µM).

-

Incubate the cells for 24 hours.

-

Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves incubating the cells with MTT solution, followed by solubilizing the formazan crystals and measuring the absorbance at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

DPPH Radical Scavenging Assay

This assay measures the ability of the DHEA-carbamate derivatives to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reagents:

-

DPPH solution in methanol.

-

Test compounds at various concentrations.

-

-

Procedure:

-

Add a solution of the test compound to a methanolic solution of DPPH.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

The scavenging of the DPPH radical is indicated by a color change from purple to yellow.

-

Measure the absorbance of the solution at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

Ferrous Ion Chelating Activity Assay

This assay determines the ability of the DHEA-carbamate derivatives to chelate ferrous ions (Fe²⁺), which can catalyze the formation of reactive oxygen species.

-

Reagents:

-

Test compounds at various concentrations.

-

Iron (II) chloride (FeCl₂).

-

Ferrozine.

-

-

Procedure:

-

Mix the test compound solution with FeCl₂.

-

Initiate the reaction by adding ferrozine. Ferrozine forms a stable magenta-colored complex with Fe²⁺.

-

Shake the mixture and incubate at room temperature for 10 minutes.

-

Measure the absorbance of the solution at 562 nm.

-

The chelating activity is determined by the decrease in the absorbance of the Fe²⁺-ferrozine complex.

-

The percentage of chelation is calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (without the test compound), and Abs_sample is the absorbance in the presence of the test compound.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of action and experimental workflows for the DHEA-carbamate derivatives.

Caption: Proposed multi-target mechanism of DHEA-carbamate derivatives.

Caption: Postulated PI3K/Akt signaling pathway for neuroprotection.

Caption: Workflow for the design and evaluation of DHEA-carbamates.

The Adrenal Androgen DHEA: A Technical Whitepaper on its Role as a Testosterone Precursor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dehydroepiandrosterone (DHEA), and its sulfated ester DHEA-S, are the most abundant steroid hormones produced by the zona reticularis of the human adrenal cortex. While possessing weak intrinsic androgenic activity, DHEA serves as a crucial circulating precursor, or prohormone, for the biosynthesis of more potent androgens, such as testosterone, and estrogens in peripheral tissues. This process, termed intracrinology, is of significant interest in endocrinology, aging research, and therapeutic development. This technical guide provides an in-depth review of the biochemical pathways of DHEA synthesis and its conversion to testosterone, presents quantitative data on hormone concentrations, details relevant experimental protocols for steroid quantification, and visualizes key processes using standardized diagrams.

Biochemical Signaling Pathways

The synthesis of DHEA in the adrenal gland and its subsequent conversion to testosterone is a multi-step enzymatic process distributed between the adrenal cortex and peripheral tissues.

Adrenal DHEA Synthesis

The production of DHEA is a branch of the main steroidogenesis pathway, starting from cholesterol. The process is primarily stimulated by the adrenocorticotropic hormone (ACTH).[1]

-

Cholesterol to Pregnenolone: The rate-limiting step involves the transport of cholesterol into the mitochondria and its conversion to pregnenolone, catalyzed by the enzyme CYP11A1 (Cholesterol side-chain cleavage enzyme).[2]

-

Pregnenolone to 17-OH Pregnenolone: Pregnenolone is then hydroxylated at the 17α position by the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase).[3][4]

-

17-OH Pregnenolone to DHEA: The same enzyme, CYP17A1 , then performs its 17,20-lyase activity, cleaving the side chain to produce DHEA.[3][4]

A critical factor in the high output of DHEA from the zona reticularis is the relative lack of HSD3B2 (3β-hydroxysteroid dehydrogenase type 2) expression. This enzyme would otherwise convert pregnenolone and 17-OH pregnenolone toward the cortisol and mineralocorticoid pathways.[2] A majority of adrenal DHEA is then sulfated by the SULT2A1 enzyme to form DHEA-S, creating a large, stable circulating reservoir.[2]

Peripheral Conversion of DHEA to Testosterone

The adrenal glands secrete DHEA and DHEA-S, which are transported via the bloodstream to peripheral tissues (e.g., adipose tissue, skin, gonads) for conversion into active sex steroids. The adrenal gland itself produces minimal amounts of testosterone.[5]

-

DHEA-S to DHEA: In peripheral tissues, steroid sulfatase (STS) can convert DHEA-S back to DHEA.

-

DHEA to Androstenedione: DHEA is converted to androstenedione by the enzyme HSD3B (3β-hydroxysteroid dehydrogenase).[6]

-

Androstenedione to Testosterone: Androstenedione is then converted to testosterone by HSD17B (17β-hydroxysteroid dehydrogenase) enzymes, such as AKR1C3 in the adrenals.[4][5]

Quantitative Data Presentation

The concentrations of adrenal androgens and testosterone vary significantly based on age, sex, and the specific location of measurement (e.g., adrenal vein vs. peripheral circulation).

Table 1: Age- and Sex-Specific Reference Ranges for Serum DHEA-S

DHEA-S is often measured clinically instead of DHEA due to its longer half-life and lack of diurnal variation.[7] Levels peak in the third decade of life and decline progressively thereafter.[7]

| Age Range (Years) | Male DHEA-S (μg/dL) | Female DHEA-S (μg/dL) |

| 18-29 | 110 - 510 | 65 - 380 |

| 30-39 | 110 - 370 | 45 - 270 |

| 40-49 | 45 - 345 | 32 - 240 |

| 50-59 | 25 - 240 | 26 - 200 |

| 60-69 | 42 - 290 | 13 - 130 |

| >69 | < 204 | 17 - 90 |

| Data compiled from Mount Sinai Health System and SiPhox Health. Note: Ranges may vary slightly between laboratories. |

Table 2: Adrenal Vein vs. Peripheral Vein Steroid Concentrations

Adrenal vein sampling (AVS) demonstrates the direct secretory output of the adrenal glands, showing a steep gradient compared to peripheral blood.

| Steroid | Peripheral Vein (IVC) Conc. (nmol/L) | Adrenal Vein (Right) Conc. (nmol/L) | Adrenal Vein (Left) Conc. (nmol/L) |

| Cortisol | 416 | 23,800 | 21,300 |

| Androstenedione | 3.5 | 100 | 102 |

| Data derived from a study on patients with primary aldosteronism, presented as median values. IVC (Inferior Vena Cava) is used as a surrogate for peripheral blood. |

Table 3: Effect of DHEA Supplementation on Serum Hormones in Perimenopausal Women

This table summarizes data from a randomized, double-blind, placebo-controlled trial where symptomatic perimenopausal women received 50 mg/day of oral DHEA or a placebo for 3 months.[2]

| Hormone | Group | Baseline (Mean ± SD) | 3-Month Follow-up (Mean ± SD) | Mean % Change |

| DHEA-S (ng/mL) | DHEA (n=29) | 1140 ± 590 | 3820 ± 1530 | +242% |

| Placebo (n=29) | 1120 ± 580 | 1100 ± 560 | -1.8% | |

| Testosterone (ng/dL) | DHEA (n=29) | 26.9 ± 12.1 | 47.9 ± 20.2 | +94.8% |

| Placebo (n=29) | 24.5 ± 9.2 | 24.5 ± 9.5 | 0% | |

| Data from Barnhart et al. (1999).[2] Changes in the DHEA group were statistically significant compared to the placebo group. |

Experimental Protocols

The gold standard for the simultaneous quantification of multiple steroid hormones in biological fluids is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, overcoming the cross-reactivity issues often encountered with immunoassays.

Representative Protocol: LC-MS/MS Quantification of DHEA and Testosterone in Human Serum

This protocol is a generalized representation based on established methodologies.

1. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 200 µL of serum sample, calibrator, or quality control into a clean glass tube.

-

Add 50 µL of an internal standard solution (containing isotopically labeled DHEA-d6 and Testosterone-d3 in methanol) to each tube and vortex briefly.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing and extraction of steroids into the organic phase.

-

Centrifuge at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (MTBE) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50:50 methanol:water (v/v). Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

2. Chromatographic Separation:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: A reverse-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient Elution: A typical gradient would start at ~50% B, increasing to 95-100% B over 10-15 minutes to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40-45°C.

-

Injection Volume: 10-20 µL.

3. Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard (e.g., Testosterone: m/z 289.2 -> 97.1; DHEA: m/z 289.2 -> 253.2).

-

Data Analysis: The concentration of each steroid is determined by calculating the ratio of the peak area of the analyte to the peak area of its internal standard and comparing this ratio to a standard curve generated from calibrators of known concentrations.

Conclusion

DHEA produced by the adrenal gland is a pivotal precursor in androgen biosynthesis. While its direct conversion to testosterone within the adrenal cortex is minimal, it provides the essential substrate for significant peripheral production. Understanding the enzymatic pathways, regulatory mechanisms, and the quantitative impact of DHEA on the body's androgen pool is fundamental for research into aging, endocrine disorders, and the development of hormone replacement therapies. The methodologies outlined herein, particularly LC-MS/MS, provide the robust and specific analytical tools required for accurate investigation in this field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ccjm.org [ccjm.org]

- 3. researchgate.net [researchgate.net]

- 4. Administration of Dehydroepiandrosterone (DHEA) Increases Serum Levels of Androgens and Estrogens But Does Not Enhance Short-term Memory in Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of dehydroepiandrosterone (DHEA) supplementation on testosterone concentrations and BMI in elderly women: A meta… [ouci.dntb.gov.ua]

- 6. hormonebalance.org [hormonebalance.org]

- 7. ajp.mums.ac.ir [ajp.mums.ac.ir]

The Interplay of DHEA and Thyroid Hormone Medications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroepiandrosterone (DHEA), a prolific adrenal steroid, and thyroid hormones, the master regulators of metabolism, are intrinsically linked within the complex web of the human endocrine system. While direct pharmacological interactions between DHEA supplementation and thyroid hormone medications like levothyroxine are not well-documented, a growing body of evidence suggests a significant physiological and clinical interplay, particularly in the context of autoimmune thyroid disease. This technical guide synthesizes the current understanding of this interaction, presenting quantitative data from key clinical studies, detailing relevant experimental protocols, and visualizing the underlying biological pathways. The evidence points towards an immunomodulatory role for DHEA that may be beneficial in autoimmune thyroiditis, potentially influencing the activity of the hypothalamic-pituitary-thyroid (HPT) axis. However, the precise molecular mechanisms governing this relationship are still under investigation, underscoring the need for further research to guide clinical recommendations.

Introduction

Dehydroepiandrosterone (DHEA) is the most abundant circulating steroid hormone in humans, primarily synthesized in the adrenal glands. It serves as a precursor to androgens and estrogens, and its levels are known to decline with age.[1] Thyroid hormones, principally thyroxine (T4) and triiodothyronine (T3), are crucial for regulating metabolism, growth, and development. Their synthesis and release are controlled by the hypothalamic-pituitary-thyroid (HPT) axis.[1]

Given the interconnectedness of the endocrine system, the potential for interaction between DHEA and thyroid hormone pathways is a subject of increasing interest. This is particularly relevant for individuals with thyroid disorders, who may also present with altered DHEA levels.[1][2] This guide provides a comprehensive overview of the current scientific literature on the interaction between DHEA and thyroid hormone medications, with a focus on the implications for researchers and drug development professionals.

Quantitative Data from Clinical Studies

Several clinical studies have investigated the effects of DHEA supplementation on thyroid function, particularly in patients with autoimmune thyroiditis (Hashimoto's disease). The data from these studies are summarized below.

Table 1: Effect of DHEA Supplementation on Thyroid Function and Autoimmunity in Men with Autoimmune Hypothyroidism [3]

| Parameter | DHEA Group (n=16) - Baseline | DHEA Group (n=16) - 6 Months | Control Group (n=16) - Baseline | Control Group (n=16) - 6 Months |

| TSH (mIU/L) | 4.8 ± 0.6 | 3.9 ± 0.5 | 4.7 ± 0.7 | 4.6 ± 0.6 |

| TPO Antibodies (IU/mL) | 625 ± 123 | 489 ± 101 | 610 ± 115 | 602 ± 118 |

| Tg Antibodies (IU/mL) | 450 ± 98 | 365 ± 85 | 442 ± 91 | 438 ± 89 |

| DHEA-S (µg/dL) | 120 ± 25 | 285 ± 45 | 118 ± 28 | 115 ± 26 |

| Testosterone (ng/dL) | 350 ± 50 | 480 ± 60* | 345 ± 55 | 340 ± 52 |

*p < 0.05 compared to baseline

Table 2: Effect of DHEA and Vitamin D Combination Therapy on Thyroid Autoimmunity in Euthyroid Women with Autoimmune Thyroiditis

| Parameter | DHEA + Vit D Group (n=19) - Baseline | DHEA + Vit D Group (n=19) - 6 Months | Vit D Only Group (n=16) - Baseline | Vit D Only Group (n=16) - 6 Months |

| TSH (mIU/L) | 2.5 ± 0.4 | 2.1 ± 0.3 | 2.6 ± 0.5 | 2.5 ± 0.4 |

| TPO Antibodies (IU/mL) | 580 ± 110 | 410 ± 95 | 570 ± 115 | 490 ± 105 |

| Tg Antibodies (IU/mL) | 410 ± 80 | 310 ± 70 | 400 ± 85 | 350 ± 75 |

| DHEA-S (µg/dL) | 130 ± 30 | 290 ± 50 | 125 ± 28 | 128 ± 30 |

| Testosterone (ng/dL) | 30 ± 8 | 45 ± 10* | 28 ± 7 | 29 ± 8 |

*p < 0.05 compared to baseline

These studies consistently demonstrate that DHEA supplementation, alone or in combination with vitamin D, can significantly reduce thyroid peroxidase (TPO) and thyroglobulin (Tg) antibody titers in patients with autoimmune thyroiditis.[3] Furthermore, a modest but statistically significant decrease in TSH levels was observed in the DHEA-treated groups.[3]

Experimental Protocols

The following sections detail the general methodologies employed in the key studies cited for the measurement of relevant hormones and antibodies.

Hormone and Antibody Assays

-

Thyroid Stimulating Hormone (TSH): Serum TSH concentrations are typically determined using a highly sensitive immunoradiometric assay (IRMA) or a chemiluminescent immunoassay. These assays utilize monoclonal antibodies specific to different epitopes of the TSH molecule, providing high specificity and sensitivity.

-

Free Thyroxine (fT4) and Free Triiodothyronine (fT3): Serum levels of free thyroid hormones are commonly measured by direct equilibrium dialysis followed by radioimmunoassay (RIA) or by automated chemiluminescent immunoassays. These methods are designed to measure the unbound, biologically active fraction of the hormones.

-

Thyroid Peroxidase (TPO) and Thyroglobulin (Tg) Antibodies: Serum concentrations of TPO and Tg antibodies are typically quantified using radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA). These assays utilize purified human TPO or Tg as the antigen to capture and detect the specific autoantibodies.

-

DHEA-Sulfate (DHEA-S): Serum DHEA-S levels are routinely measured by competitive immunoassays, such as RIA or ELISA. These assays involve the competition of labeled and unlabeled DHEA-S for a limited number of antibody binding sites.

-

Total Testosterone: Serum total testosterone concentrations are generally determined by RIA or chemiluminescent immunoassays.

Experimental Workflow for a Clinical Study Investigating DHEA Effects

The following diagram illustrates a typical workflow for a clinical trial assessing the impact of DHEA on thyroid function in patients with autoimmune thyroiditis.

Signaling Pathways and Mechanisms of Interaction

The interaction between DHEA and thyroid hormones is likely multifaceted, involving both indirect and potentially direct mechanisms. The primary proposed pathways are centered around the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-thyroid (HPT) axes, as well as influences on the immune system and peripheral hormone metabolism.

Hypothalamic-Pituitary-Adrenal (HPA) and Hypothalamic-Pituitary-Thyroid (HPT) Axis Interplay

The HPA and HPT axes are intricately linked. Chronic stress, which activates the HPA axis and leads to cortisol release, can suppress the HPT axis, potentially reducing TSH secretion and the conversion of T4 to T3. DHEA and cortisol have a complex relationship, and alterations in DHEA levels may influence HPA axis function and, consequently, the HPT axis.

Immunomodulatory Effects of DHEA

DHEA and its metabolites have been shown to possess immunomodulatory properties.[4][5] In the context of autoimmune thyroiditis, DHEA may help to restore a more balanced immune response, potentially by influencing the Th1/Th2 cytokine balance.[4] This could lead to a reduction in the autoimmune attack on the thyroid gland, as evidenced by the decrease in thyroid antibody titers observed in clinical studies.[3]

Peripheral Conversion and Steroid Hormone Signaling

DHEA is a prohormone that is converted to androgens (like testosterone) and estrogens in peripheral tissues.[6] These sex steroids have their own complex interactions with the immune system and metabolism. The beneficial effects of DHEA on thyroid autoimmunity may be partially mediated by its conversion to androgens, as testosterone has also been shown to have a protective effect on thyroid autoimmunity in men.

Potential for Direct Molecular Interactions

While the primary interactions appear to be indirect, the possibility of more direct molecular crosstalk cannot be entirely ruled out. For instance, studies have shown that thyroid hormones can regulate the expression of enzymes involved in DHEA metabolism, such as dehydroepiandrosterone sulfotransferase (SULT2A1).[7] Conversely, both DHEA and thyroid hormones have been shown to modulate the expression of certain cytochrome P450 enzymes, suggesting potential for shared regulatory pathways.[8][9] Further research is needed to elucidate any direct interactions at the level of nuclear receptors or other signaling molecules.

Implications for Drug Development and Research

The findings presented in this guide have several implications for researchers and drug development professionals:

-

Therapeutic Potential in Autoimmune Thyroid Disease: DHEA or its synthetic analogs could be explored as adjunctive therapies for autoimmune thyroiditis, with the aim of reducing autoantibody levels and potentially slowing disease progression.

-

Need for Further Mechanistic Studies: The precise molecular mechanisms by which DHEA influences thyroid autoimmunity and HPT axis function remain to be fully elucidated. Further research into the immunomodulatory effects of DHEA and its metabolites on specific immune cell populations involved in thyroid autoimmunity is warranted.

-

Consideration in Clinical Trials: When designing clinical trials for drugs that may affect either the HPA or HPT axis, it may be prudent to monitor DHEA levels and thyroid function tests to identify any potential interactions.

-

Personalized Medicine Approaches: The observation that low DHEA levels are common in individuals with thyroid conditions suggests that DHEA supplementation could be a consideration in a personalized medicine approach for certain patient populations, although this requires further validation in large-scale clinical trials.

Conclusion

While DHEA supplementation does not appear to have a direct, clinically significant interaction with the pharmacokinetics or pharmacodynamics of thyroid hormone replacement medications, there is compelling evidence for a physiological interplay, particularly in the realm of autoimmune thyroid disease. DHEA's immunomodulatory effects, which lead to a reduction in thyroid autoantibody titers, and its potential to influence the HPT axis, suggest a therapeutic avenue that warrants further investigation. For researchers and drug development professionals, understanding this complex relationship is crucial for designing future studies and for the development of novel therapeutic strategies for thyroid disorders. The current body of evidence, while promising, highlights the need for more rigorous, large-scale clinical trials to establish the long-term safety and efficacy of DHEA supplementation in this context and to fully unravel the molecular intricacies of its interaction with the thyroid hormone system.

References

- 1. Can DHEA Help With A Thyroid Condition? | Paloma Health [palomahealth.com]

- 2. Low DHEA & Hypothyroidism [everydayhealth.com]

- 3. Impact of dehydroepiandrosterone on thyroid autoimmunity and function in men with autoimmune hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydroepiandrosterone modulates T-cell response after major abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Similarities and Differences between the Effects of Testosterone and DHEA on the Innate and Adaptive Immune Response [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Thyroid hormone dependent regulation of target genes and their physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of CYP4A expression in rat by dehydroepiandrosterone and thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroepiandrosterone (DHEA): A Technical Guide to its Role in Immune Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroepiandrosterone (DHEA), an adrenal steroid, and its sulfated ester (DHEA-S) are the most abundant circulating steroid hormones in humans. While primarily known as a precursor to androgens and estrogens, a substantial body of evidence indicates that DHEA possesses significant immunomodulatory properties. This technical guide provides an in-depth analysis of the mechanisms through which DHEA influences the immune system, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways. The complex and sometimes contradictory effects of DHEA, including its anti-glucocorticoid actions and its direct influence on immune cell function, are explored to provide a comprehensive resource for researchers in immunology and drug development.

Introduction